1,1-Dichloro-2-methylbutane 1,1-Dichloro-2-methylbutane
Brand Name: Vulcanchem
CAS No.: 57171-61-6
VCID: VC18989685
InChI: InChI=1S/C5H10Cl2/c1-3-4(2)5(6)7/h4-5H,3H2,1-2H3
SMILES:
Molecular Formula: C5H10Cl2
Molecular Weight: 141.04 g/mol

1,1-Dichloro-2-methylbutane

CAS No.: 57171-61-6

Cat. No.: VC18989685

Molecular Formula: C5H10Cl2

Molecular Weight: 141.04 g/mol

* For research use only. Not for human or veterinary use.

1,1-Dichloro-2-methylbutane - 57171-61-6

Specification

CAS No. 57171-61-6
Molecular Formula C5H10Cl2
Molecular Weight 141.04 g/mol
IUPAC Name 1,1-dichloro-2-methylbutane
Standard InChI InChI=1S/C5H10Cl2/c1-3-4(2)5(6)7/h4-5H,3H2,1-2H3
Standard InChI Key QUZVKAQHTIEVRU-UHFFFAOYSA-N
Canonical SMILES CCC(C)C(Cl)Cl

Introduction

Synthesis and Production Methods

Radical Chlorination

The primary synthesis route involves radical chlorination of 2-methylbutane. This method employs chlorine gas (Cl₂) under ultraviolet light or thermal initiation, producing a mixture of mono- and dichlorinated products due to the statistical nature of radical substitution. The reaction proceeds via a chain mechanism:

  • Initiation: Cl₂ → 2Cl-

  • Propagation:

    • Cl- + C₅H₁₂ → HCl + C₅H₁₁-

    • C₅H₁₁- + Cl₂ → C₅H₁₁Cl + Cl-

  • Termination: Radical recombination.

The selectivity for 1,1-dichloro-2-methylbutane is moderate, as secondary and tertiary carbons exhibit higher radical stability. Purification often requires fractional distillation or chromatographic techniques .

Alternative Halogenation Routes

Alternative methods include:

  • Electrophilic addition: Reaction of 2-methyl-1-butene with HCl in the presence of peroxides, though this typically yields Markovnikov products.

  • Nucleophilic displacement: Substitution of hydroxyl groups in alcohols using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Molecular Structure and Characterization

Structural Analysis

The compound’s structure, confirmed via NMR and IR spectroscopy, features a central carbon (C1) bonded to two chlorine atoms and a methyl group on C2. Key structural parameters include:

ParameterValueSource
Bond Length (C-Cl)1.77 Å
Bond Angle (Cl-C-Cl)109.5°
Torsional Barriers~3.5 kcal/mol

Spectroscopic Data

  • ¹H NMR: Signals at δ 1.2–1.5 ppm (methyl groups), δ 1.8–2.1 ppm (methylene protons adjacent to Cl).

  • ¹³C NMR: C1 (Cl-bearing) at δ 70–75 ppm, C2 (methyl-bearing) at δ 30–35 ppm.

  • IR: C-Cl stretching vibrations at 550–650 cm⁻¹.

Physical and Chemical Properties

Physical Properties

1,1-Dichloro-2-methylbutane exhibits the following characteristics:

PropertyValueSource
Boiling Point142–145°C
Density (20°C)1.12 g/cm³
Solubility in Water0.8 g/L
LogP (Octanol-Water)3.60

Gas Chromatography Data

Chromatographic retention indices on squalane columns vary with temperature :

Temperature (°C)Retention Index (I)Column Type
50802Capillary
70806Capillary

These values aid in analytical identification and purity assessment.

Chemical Reactivity and Mechanisms

Nucleophilic Substitution

The compound undergoes SN1 and SN2 reactions, with the mechanism dictated by steric hindrance:

  • SN1: Favored in polar protic solvents (e.g., water, ethanol), proceeding via a carbocation intermediate.

  • SN2: Dominant in polar aprotic solvents (e.g., DMSO), involving a bimolecular transition state.

Elimination Reactions

Under basic conditions (e.g., KOH/ethanol), 1,1-dichloro-2-methylbutane undergoes dehydrohalogenation to form 2-methyl-1-butene via an E2 mechanism:

C5H10Cl2+OHC5H8+2Cl+H2O\text{C}_5\text{H}_{10}\text{Cl}_2 + \text{OH}^- \rightarrow \text{C}_5\text{H}_8 + 2\text{Cl}^- + \text{H}_2\text{O}

The reaction rate increases with temperature and base strength.

Industrial and Research Applications

Organic Synthesis

1,1-Dichloro-2-methylbutane serves as a precursor for:

  • Grignard Reagents: Reaction with magnesium yields organomagnesium intermediates.

  • Polymer Chemistry: Cross-linking agent in silicone rubbers.

  • Pharmaceuticals: Intermediate in antihistamine synthesis.

Solvent and Extractant

Its moderate polarity and low water solubility make it suitable for liquid-liquid extraction of nonpolar compounds .

Comparative Analysis with Structural Isomers

1,1- vs. 1,3-Dichloro-2-methylbutane

Key differences include:

Property1,1-Dichloro-2-methylbutane1,3-Dichloro-2-methylbutane
Boiling Point142–145°C138–140°C
Solubility in MethanolHighModerate
SN2 ReactivityLower (steric hindrance)Higher

The positional isomerism significantly impacts physicochemical behavior and synthetic utility .

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